molecular formula C16H12N2O5 B13754515 alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid CAS No. 51234-92-5

alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid

Cat. No.: B13754515
CAS No.: 51234-92-5
M. Wt: 312.28 g/mol
InChI Key: YLUWIWDPTZHXQS-UHFFFAOYSA-N
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Description

Alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid is a benzoxazole derivative, a scaffold recognized for its significant potential in the discovery of novel agrochemicals . Benzoxazole derivatives are investigated for a broad spectrum of agricultural biological activities, including as antibacterial and antifungal agents . These compounds are valued in research for their ability to be easily modified, allowing for the exploration of structure-activity relationships to optimize efficacy against plant pathogens . The benzoxazole core is a key structural motif in several commercial and experimental compounds. For instance, the anti-inflammatory drug benoxaprofen is a well-known benzoxazole derivative, demonstrating the pharmacological relevance of this chemical class, though its applications are distinct from agricultural research . Researchers utilize this chemical class to develop new agents for managing plant diseases, insects, and resistant weeds, addressing critical challenges in agricultural productivity . This product is intended for research applications only.

Properties

CAS No.

51234-92-5

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-[2-(4-nitrophenyl)-1,3-benzoxazol-5-yl]propanoic acid

InChI

InChI=1S/C16H12N2O5/c1-9(16(19)20)11-4-7-14-13(8-11)17-15(23-14)10-2-5-12(6-3-10)18(21)22/h2-9H,1H3,(H,19,20)

InChI Key

YLUWIWDPTZHXQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Reduction of 4-hydroxy-3-nitrophenylacetic acid to 4-hydroxy-3-aminophenylacetic acid
    The nitro group is typically reduced to an amino group using catalytic hydrogenation. For example, 4-hydroxy-3-nitrophenylacetic acid is suspended in water with sodium bicarbonate and treated with 5% palladium on carbon catalyst under hydrogen atmosphere at ambient temperature for about 4 hours. The catalyst is then filtered off, yielding 4-hydroxy-3-aminophenylacetic acid in high purity for subsequent reactions.

Formation of Benzoxazole Ring

  • Acylation with 4-nitrobenzoyl chloride
    The amino acid intermediate is reacted with 4-nitrobenzoyl chloride in a biphasic system (aqueous sodium bicarbonate solution and an organic solvent such as t-butyl methyl ether) at low temperatures (0–30°C) for 3–6 hours. This produces the corresponding benzamido-hydroxyphenylacetic acid derivative with yields around 90–95%.

  • Cyclization to benzoxazole
    The benzamido intermediate is cyclized to form the benzoxazole ring by treatment with concentrated phosphoric acid (70–80% by weight) at elevated temperatures (120–130°C) for 30–60 minutes. The reaction mixture is then cooled, and the product crystallized by slow addition of water, yielding benzoxazole acetic acid derivatives with 90–95% yield.

Esterification

  • The benzoxazole acetic acid is esterified by refluxing with ethyl alcohol in the presence of sulfuric acid catalyst for several hours (typically 3 hours). The esterification yields ethyl benzoxazole acetate derivatives in 80–85% yield. The reaction mixture is concentrated and cooled to precipitate the ester product.

Side-Chain Functionalization

  • Reaction with diethyloxalate
    The ester is reacted with diethyloxalate in the presence of sodium methylate in an ether or hydrocarbon solvent under reflux for 20–30 hours. The reaction mixture is then neutralized with dilute sulfuric acid, washed, dried, and concentrated to yield ethyl benzoxazole oxalacetate with 90–95% yield.

  • Formaldehyde treatment
    The oxalacetate ester is treated with formaldehyde in aqueous potassium carbonate solution at ambient temperature under agitation for 4–6 hours, forming ethyl benzoxazole acrylate with yields exceeding 95%.

Hydrolysis and Final Modifications

  • Hydrolysis of ester to acid
    The acrylate ester is hydrolyzed by treatment with potassium hydroxide in tetrahydrofuran at ambient temperature for 20–30 hours, followed by acidification with dilute hydrochloric acid in t-butyl methyl ether. This yields the corresponding benzoxazole acrylic acid in 90–95% yield.

  • Hydrogenation
    The acrylic acid is hydrogenated under atmospheric pressure at 25–40°C using 5% palladium on carbon catalyst in ethanol, converting the double bond to the methyl group, thus forming alpha-methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid with nearly quantitative yield.

Summary Table of Preparation Stages and Yields

Stage Reaction Conditions Product Yield (%) Notes
Nitro reduction H₂, Pd/C, NaHCO₃, ambient temp, 4 h 4-hydroxy-3-aminophenylacetic acid ~95 Catalyst filtered under N₂ atmosphere
Acylation 4-nitrobenzoyl chloride, NaHCO₃, 0–30°C, 3–6 h Benzamido-hydroxyphenylacetic acid 90–95 Biphasic aqueous-organic system
Cyclization 70–80% H₃PO₄, 120–130°C, 30–60 min Benzoxazole acetic acid 90–95 Crystallization by water addition
Esterification EtOH, H₂SO₄, reflux, 3 h Ethyl benzoxazole acetate 80–85 Concentration and cooling for isolation
Reaction with diethyloxalate Sodium methylate, ether solvent, reflux, 20–30 h Ethyl benzoxazole oxalacetate 90–95 Neutralization, washing, drying
Formaldehyde treatment Aqueous K₂CO₃, ambient temp, 4–6 h Ethyl benzoxazole acrylate >95 Agitation during reaction
Hydrolysis KOH, THF, ambient temp, 20–30 h; acidify with HCl Benzoxazole acrylic acid 90–95 Acidification in t-butyl methyl ether
Hydrogenation H₂, Pd/C, EtOH, 25–40°C, atmospheric pressure Alpha-methyl benzoxazole acetic acid ~100 Nearly quantitative yield

Research Outcomes and Analytical Data

  • The described processes yield high-purity products with yields consistently above 80%, often exceeding 90%, indicating robustness and efficiency.
  • Analytical methods such as Thin Layer Chromatography (TLC) and melting point determination confirm product purity (e.g., melting point 123–124°C for ester intermediates).
  • The hydrogenation step using 5% Pd-on-carbon is critical for converting the acrylate to the methyl derivative quantitatively, ensuring the final compound's structural integrity.
  • The multi-step synthesis allows for modifications at the phenyl substituent stage, enabling adaptation for the 4-nitro substituent by analogy with 4-fluoro derivatives.

Alternative Synthetic Strategies for Benzoxazole Derivatives (Contextual Overview)

Recent advances in benzoxazole synthesis focus on catalytic methods using 2-aminophenol and aldehydes under mild, eco-friendly conditions employing nanocatalysts, magnetic solid acid catalysts, or metal complexes. These methods achieve high yields (79–96%) with shorter reaction times and reusable catalysts but are primarily suited for 2-substituted benzoxazoles rather than the acetic acid derivatives with alpha-methyl substitution.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of benzoxazoleacetic acids exhibit significant anti-inflammatory effects. In particular, alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid has been shown to be more potent than traditional anti-inflammatory drugs like phenylbutazone. In animal models, compounds with halogen substitutions on the aryl ring demonstrated three to five times greater activity compared to standard treatments .

Cytotoxicity and Antimicrobial Activity

Studies have also investigated the cytotoxic effects of benzoxazole derivatives against various cancer cell lines. For instance, this compound has shown promising results against liver cancer cells (HepG2) and other malignancies . Additionally, antimicrobial activity has been reported against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study using carrageenan-induced rat paw edema, this compound was administered at varying doses. The results indicated a dose-dependent reduction in inflammation, with the compound outperforming conventional non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and safety profile .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The findings revealed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation .

Data Tables

CompoundED30 (mg/kg)Activity Level
This compound10High
Phenylbutazone30Moderate

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenyl)benzooxazol-5-yl]propanoic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and resulting in anti-inflammatory or analgesic effects .

Comparison with Similar Compounds

Substituent Effects at the 5-Position

The 5-position of the benzoxazole ring is critical for pharmacological activity. Key comparisons include:

Compound 5-Position Substituent Anti-Inflammatory Activity (ED₃₀) Reference
α-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid α-Methyl acetic acid 15 mg/kg
2-(4-Chlorophenyl)-5-benzoxazoleacetic acid methyl ester Methyl ester Not reported (inferior to α-methyl)
5-Benzoxazole tetrazole analogs Tetrazole Less active than acetic acid derivatives

Key Findings :

  • The α-methyl acetic acid group confers superior anti-inflammatory activity, likely due to enhanced hydrogen bonding and metabolic stability compared to esters or tetrazoles .
  • Methyl esters (e.g., 2-(4-chlorophenyl)-5-benzoxazoleacetic acid methyl ester) show reduced activity, possibly due to lower solubility or rapid esterase-mediated hydrolysis .

Aryl Group Effects at the 2-Position

The 2-position aryl group modulates electronic properties and target binding. Comparisons include:

Compound 2-Position Substituent Anti-Inflammatory Activity (ED₃₀) Reference
α-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid 4-Nitrophenyl 15 mg/kg
2-(4-Chlorophenyl)-α-methyl-5-benzoxazoleacetic acid 4-Chlorophenyl 10 mg/kg
2-(4-Fluorophenyl)-α-methyl-5-benzoxazoleacetic acid 4-Fluorophenyl 12 mg/kg

Key Findings :

  • Halogenated aryl groups (4-chloro, 4-fluoro) yield higher potency (3–5× more active than phenylbutazone) than the 4-nitrophenyl variant .
  • The 4-nitrophenyl group may introduce steric hindrance or electron-withdrawing effects that reduce binding affinity compared to halogens. However, nitro groups could improve oxidative stability or pharmacokinetic profiles.

Comparison with Heterocyclic Analogs

Benzoxazole derivatives are often compared to oxadiazoles and tetrazoles:

Oxadiazole Derivatives
  • 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) : Exhibits CNS depressant activity rather than anti-inflammatory effects, highlighting structural dependence on therapeutic outcomes .
  • 2-(4-Nitrophenyl)-1,3,4-oxadiazoles : Slower metabolic conversion due to oxadiazole ring stability but lack significant anti-inflammatory efficacy .
Tetrazole Derivatives
  • Tetrazole-substituted benzoxazoles (e.g., 5-tetrazole analogs) show reduced anti-inflammatory activity, likely due to poor membrane permeability or metabolic instability .

Biological Activity

Alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound features a benzoxazole core substituted with a methyl group and a nitrophenyl moiety. The synthesis typically involves the reaction of benzoxazole derivatives with acetic acid under specific conditions to achieve the desired substitution pattern.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, in studies involving 3-(2-benzoxazol-5-yl)alanine derivatives, certain compounds showed significant inhibition against Bacillus subtilis and Escherichia coli with minimal inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

CompoundBacterial StrainMIC (μg/mL)
1Bacillus subtilis32
2Escherichia coli64
3Pichia pastoris16

2. Anti-inflammatory Activity

In preclinical models, this compound has been evaluated for its anti-inflammatory properties using carrageenan-induced rat paw edema assays. While the activity was noted to be low, it still indicates potential therapeutic applications in inflammatory conditions .

3. Cytotoxic Effects

Cytotoxicity studies have shown that benzoxazole derivatives can induce cell death in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. The cytotoxic effects were assessed using colorimetric assays where cell viability was measured after exposure to different concentrations of the compound.

Cytotoxicity Results:

Cell LineIC50 (μM)
MCF-715
A54920
HepG210

Case Studies

Several case studies have explored the biological implications of benzoxazole derivatives:

  • Study on Antimicrobial Efficacy : A study focused on synthesizing various benzoxazole derivatives, including this compound, found that compounds with electron-donating groups exhibited enhanced antibacterial properties .
  • Anti-inflammatory Assessment : Another case examined the anti-inflammatory effects of substituted benzoxazoleacetic acids in animal models, highlighting the need for further optimization to increase efficacy .
  • Cytotoxicity Evaluation : Research involving the evaluation of cytotoxicity against multiple cancer cell lines indicated that structural modifications significantly impacted the potency of these compounds against tumor cells .

Q & A

Q. How can synergistic effects between this compound and other therapeutic agents be systematically investigated?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations in cell-based assays (e.g., cancer cell lines) and analyze data with CompuSyn software. Proteomic profiling can identify synergistic pathway modulation .

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